molecular formula C23H29N5 B11614492 1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11614492
M. Wt: 375.5 g/mol
InChI Key: OYYLWGSDMOOPHN-UHFFFAOYSA-N
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Description

1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C24H31N5.

Preparation Methods

The synthesis of 1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common method includes the reaction of 3-(diethylamino)propylamine with 3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H29N5

Molecular Weight

375.5 g/mol

IUPAC Name

1-[3-(diethylamino)propylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H29N5/c1-5-11-18-17(4)19(16-24)23-26-20-12-8-9-13-21(20)28(23)22(18)25-14-10-15-27(6-2)7-3/h5,8-9,12-13,25H,1,6-7,10-11,14-15H2,2-4H3

InChI Key

OYYLWGSDMOOPHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC=C

Origin of Product

United States

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